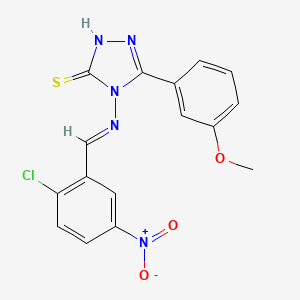![molecular formula C25H22BrN5O3S B12014666 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014666.png)
N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-5-ブロモ-2-ヒドロキシベンジルイデン]-2-{[4-(4-メトキシフェニル)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、臭素化フェノール、トリアゾール環、ヒドラジド部分を組み合わせてユニークな構造を特徴としており、その多様な化学反応性と生物活性に寄与している可能性があります。
準備方法
合成経路と反応条件
(E)-5-ブロモ-2-ヒドロキシベンジルイデン]-2-{[4-(4-メトキシフェニル)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成は、通常、複数のステップを含みます。
トリアゾール環の形成: トリアゾール環は、ヒドラジン誘導体や置換フェニル酢酸などの適切な前駆体を酸性または塩基性条件下で環化反応させることにより合成できます。
臭素化: フェノール基は、ジクロロメタンなどの有機溶媒中で臭素またはN-ブロモスクシンイミド(NBS)を使用して臭素化されます。
縮合反応: 次に、臭素化されたフェノールを、酢酸などの適切な触媒の存在下でトリアゾール誘導体と縮合させて、最終的なヒドラジド化合物を形成します。
工業生産方法
この化合物の工業生産は、高収率と純度を確保するために、上記の合成経路の最適化を伴う可能性があります。これには、以下が含まれます。
連続フロー合成: 連続フロー反応器を使用して、反応条件を一定に保ち、スケーラビリティを向上させます。
触媒の最適化: 反応時間を短縮し、収率を高めるために、より効率的な触媒を使用します。
精製技術: 再結晶化またはクロマトグラフィーなどの高度な精製方法を実装して、高純度を実現します。
化学反応の分析
反応の種類
酸化: この化合物は、過酸化水素または過マンガン酸カリウムなどの酸化剤を使用して、特にフェノールとヒドラジド部分で酸化反応を起こす可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して、トリアゾール環またはヒドラジド基を標的にすることができます。
置換: フェノール環の臭素原子は、適切な条件下でアミンやチオールなどのさまざまな求核剤で置換することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、または他の酸化剤を、水性または有機溶媒中で使用します。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムを、エタノールまたはテトラヒドロフランなどの溶媒中で使用します。
置換: 水酸化ナトリウムまたは炭酸カリウムなどの塩基の存在下で、アミンやチオールなどの求核剤を使用します。
主な生成物
酸化: 生成物には、キノンまたはその他の酸化された誘導体が含まれる可能性があります。
還元: トリアゾールまたはヒドラジド基の還元された形態。
置換: 使用された求核剤に応じて、さまざまな置換フェノール誘導体。
科学研究への応用
化学
触媒: この化合物のユニークな構造は、触媒反応で配位子として使用するための候補となる可能性があります。
材料科学:
生物学
抗菌活性: この化合物は、抗菌特性を示し、新しい抗生物質や抗真菌剤の開発に役立つ可能性があります。
酵素阻害: 生化学研究における酵素阻害剤としての潜在的な用途。
医学
創薬: この化合物の構造は、特に特定の酵素や受容体を標的にするための新しい医薬品の開発におけるリード化合物としての可能性を示唆しています。
産業
化学合成: より複雑な分子の合成における中間体として使用します。
科学的研究の応用
Chemistry
Catalysis: The compound’s unique structure may make it a candidate for use as a ligand in catalytic reactions.
Material Science:
Biology
Antimicrobial Activity: The compound may exhibit antimicrobial properties, making it useful in the development of new antibiotics or antifungal agents.
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in the development of new pharmaceuticals, particularly for targeting specific enzymes or receptors.
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
作用機序
(E)-5-ブロモ-2-ヒドロキシベンジルイデン]-2-{[4-(4-メトキシフェニル)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドがその効果を発揮するメカニズムは、酵素や受容体などの特定の分子標的との相互作用を伴う可能性があります。臭素化フェノールとトリアゾール部分は、酵素の活性部位と相互作用して、その活性を阻害したり、機能を変えたりすることがあります。さらに、ヒドラジド基は、生物学的分子と水素結合やその他の相互作用を形成し、その全体的な活性に寄与する可能性があります。
類似化合物の比較
類似化合物
N’-[(E)-(5-クロロ-2-ヒドロキシフェニル)メチリデン]-2-{[4-(4-メトキシフェニル)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド: 臭素ではなく塩素原子を持つ同様の構造。
N’-[(E)-(5-フルオロ-2-ヒドロキシフェニル)メチリデン]-2-{[4-(4-メトキシフェニル)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジド: 臭素ではなくフッ素原子を持つ同様の構造。
独自性
(E)-5-ブロモ-2-ヒドロキシベンジルイデン]-2-{[4-(4-メトキシフェニル)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドにおける臭素原子の存在は、クロロおよびフルオロ類似体と比較して、ユニークな反応性と生物活性を付与する可能性があります。臭素のより大きな原子サイズと異なる電子特性は、化合物の生物学的標的との相互作用とその全体的な化学的挙動に影響を与える可能性があります。
この詳細な概要は、(E)-5-ブロモ-2-ヒドロキシベンジルイデン]-2-{[4-(4-メトキシフェニル)-5-(4-メチルフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}アセトヒドラジドの合成、反応、用途、作用機序、および類似化合物の比較について包括的な理解を提供します。
類似化合物との比較
Similar Compounds
N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
N’-[(E)-(5-fluoro-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide may confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs. Bromine’s larger atomic size and different electronic properties can influence the compound’s interactions with biological targets and its overall chemical behavior.
This detailed overview provides a comprehensive understanding of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C25H22BrN5O3S |
|---|---|
分子量 |
552.4 g/mol |
IUPAC名 |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[[4-(4-methoxyphenyl)-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H22BrN5O3S/c1-16-3-5-17(6-4-16)24-29-30-25(31(24)20-8-10-21(34-2)11-9-20)35-15-23(33)28-27-14-18-13-19(26)7-12-22(18)32/h3-14,32H,15H2,1-2H3,(H,28,33)/b27-14+ |
InChIキー |
KYCKWSPKIXKNPI-MZJWZYIUSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)O |
正規SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC(=C4)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-bromobenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12014592.png)

![5-Methyl-2-furaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]hydrazone](/img/structure/B12014599.png)
![N-(3,5-dichlorophenyl)-2-{[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12014600.png)
![N'-[(E)-(4-ethylphenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014605.png)
![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12014620.png)
![[4-[(E)-[[2-(4-ethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate](/img/structure/B12014628.png)
![N'-[(E)-(5-bromo-2-ethoxyphenyl)methylideneamino]-N-(4-ethylphenyl)oxamide](/img/structure/B12014639.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B12014643.png)
![3-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazole](/img/structure/B12014644.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12014652.png)
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12014658.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12014664.png)
